molecular formula C26H38N2O3Si B11821422 tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate

tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate

Cat. No.: B11821422
M. Wt: 454.7 g/mol
InChI Key: UVEAUDRUWOAZRO-NHCUHLMSSA-N
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Description

Tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the tert-butyl(diphenyl)silyl group: This step usually involves silylation reactions using tert-butyl(diphenyl)silyl chloride in the presence of a base such as triethylamine.

    Aminomethylation: This step can be performed using formaldehyde and a suitable amine source under reductive amination conditions.

    Protection of the carboxylate group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the silyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate
  • tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(trimethyl)silyl]oxypyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate is unique due to the presence of the diphenylsilyl group, which imparts distinct steric and electronic properties compared to other silyl-protected compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C26H38N2O3Si

Molecular Weight

454.7 g/mol

IUPAC Name

tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C26H38N2O3Si/c1-25(2,3)30-24(29)28-19-21(17-20(28)18-27)31-32(26(4,5)6,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21H,17-19,27H2,1-6H3/t20-,21-/m1/s1

InChI Key

UVEAUDRUWOAZRO-NHCUHLMSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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